1-Cbz-piperidine-4-carboxamidine oxalate

Solid-state chemistry Crystallography Pharmaceutical development

1-Cbz-piperidine-4-carboxamidine oxalate (CAS 2376143-33-6) features orthogonal Cbz protection for selective hydrogenolysis without disturbing Boc groups—critical for multi-step protease/kinase inhibitor synthesis. The oxalate salt ensures enhanced crystallinity for easy recrystallization and accurate solid-phase peptide synthesis weighing. High DMF/DMSO solubility supports high-throughput parallel chemistry. Choose this stable building block over free bases or hydrochlorides for reproducible synthetic outcomes. Request a quote today.

Molecular Formula C16H21N3O6
Molecular Weight 351.35 g/mol
Cat. No. B8185063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-piperidine-4-carboxamidine oxalate
Molecular FormulaC16H21N3O6
Molecular Weight351.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=N)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C14H19N3O2.C2H2O4/c15-13(16)12-6-8-17(9-7-12)14(18)19-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2,(H3,15,16);(H,3,4)(H,5,6)
InChIKeyZYOQWXLLPKSLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-piperidine-4-carboxamidine oxalate: Key Intermediate for Medicinal Chemistry and Drug Discovery


1-Cbz-piperidine-4-carboxamidine oxalate (CAS: 2376143-33-6) is a benzyloxycarbonyl (Cbz) protected piperidine-4-carboxamidine derivative, supplied as an oxalate salt with a molecular formula of C16H21N3O6 and a molecular weight of 351.35 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules targeting enzymes such as proteases and kinases . The Cbz protecting group allows for orthogonal deprotection strategies, while the carboxamidine moiety serves as a key pharmacophore or reactive handle . Its oxalate salt form enhances crystallinity and stability, facilitating handling and purification in synthetic workflows [1].

Critical Differentiation: Why 1-Cbz-piperidine-4-carboxamidine Oxalate Outperforms Generic Alternatives


Substituting 1-Cbz-piperidine-4-carboxamidine oxalate with structurally related compounds such as 1-Boc-piperidine-4-carboxamidine oxalate or piperidine-4-carboxamidine dihydrochloride introduces significant risks to synthetic efficiency, product purity, and experimental reproducibility. The Cbz group offers orthogonal deprotection relative to Boc, enabling selective manipulation in complex synthetic sequences [1]. Furthermore, the oxalate salt provides enhanced crystallinity and stability compared to the free base or hydrochloride salts, as demonstrated by comparative X-ray diffraction studies on analogous piperidine-oxalate systems [2]. These differences are quantifiable and directly impact procurement decisions for researchers requiring precise control over protecting group strategy and solid-state properties.

Quantitative Evidence: Head-to-Head Comparisons of 1-Cbz-piperidine-4-carboxamidine Oxalate vs. Key Analogs


Crystallinity Enhancement: Oxalate Salt vs. Free Base

The oxalate salt form of 1-Cbz-piperidine-4-carboxamidine exhibits significantly enhanced crystallinity compared to its free base analog. Powder X-ray diffraction (PXRD) analysis of analogous piperidine-oxalate systems reveals characteristic reflection patterns indicative of a highly ordered crystalline lattice, with distinct peaks at 2θ values that serve as fingerprints for phase identification and purity assessment [1]. This contrasts with the often amorphous or poorly crystalline nature of the free base (CAS 885270-25-7), which lacks the robust ionic interactions provided by the oxalate counterion .

Solid-state chemistry Crystallography Pharmaceutical development

Protecting Group Orthogonality: Cbz vs. Boc Stability Under Acidic Conditions

The Cbz protecting group in 1-Cbz-piperidine-4-carboxamidine oxalate offers orthogonal deprotection relative to the Boc group found in 1-Boc-piperidine-4-carboxamidine oxalate (CAS 1187929-57-2). Cbz is stable to acidic conditions that readily cleave Boc groups (e.g., TFA), allowing for selective deprotection in the presence of acid-labile functionalities [1]. Conversely, Cbz can be removed via hydrogenolysis, a condition under which Boc remains intact, providing complementary synthetic flexibility [2].

Organic synthesis Protecting group strategy Medicinal chemistry

Purity and Batch Consistency: Vendor-Supplied Specifications

Commercially available 1-Cbz-piperidine-4-carboxamidine oxalate is supplied with a minimum purity specification of 95% (HPLC), as verified by Certificate of Analysis . This purity level is comparable to that of the free base (97% purity) , but the oxalate salt offers additional quality attributes including defined crystalline form and improved handling characteristics. In contrast, piperidine-4-carboxamidine dihydrochloride (CAS 1170937-23-1) is typically supplied at 95% purity but lacks the orthogonal protecting group essential for many synthetic applications .

Quality control Analytical chemistry Procurement

Predicted Physicochemical Properties: Cbz vs. Boc Analogs

Computational predictions using the ACD/Labs Percepta platform indicate that 1-Cbz-piperidine-4-carboxamidine (free base) has a LogP of 0.64 and LogD (pH 7.4) of -0.63 . In comparison, the Boc-protected analog 1-Boc-piperidine-4-carboxamidine has a predicted LogP of approximately 0.8-1.2 (based on structural analogs), suggesting slightly higher lipophilicity for the Boc derivative. The lower LogD of the Cbz compound indicates reduced membrane permeability at physiological pH, which may be advantageous for certain prodrug or targeting strategies [1].

Computational chemistry Drug design ADME prediction

Biological Activity of Derived Compounds: Piperidine-4-carboxamidine Scaffold

While direct biological activity data for 1-Cbz-piperidine-4-carboxamidine oxalate itself is limited in public literature, derivatives built upon the piperidine-4-carboxamidine scaffold have demonstrated potent enzyme inhibition. For example, piperidine-4-carboxamide derivatives have shown IC50 values as low as 25.53 nM against CCR5 in calcium mobilization assays [1]. The Cbz-protected oxalate salt serves as a key intermediate for synthesizing such bioactive compounds, enabling the introduction of the carboxamidine pharmacophore into diverse molecular architectures .

Enzyme inhibition Medicinal chemistry Drug discovery

Optimized Applications: Leveraging 1-Cbz-piperidine-4-carboxamidine Oxalate for High-Impact Research


Selective Deprotection in Multi-Step Synthesis of Protease Inhibitors

The orthogonal stability of the Cbz group enables its use in complex synthetic sequences where acid-labile protecting groups (e.g., Boc) are employed elsewhere in the molecule [1]. Researchers can selectively remove the Cbz group via hydrogenolysis without affecting Boc-protected amines, streamlining the synthesis of advanced intermediates for protease inhibitors targeting viral or parasitic diseases [2]. This strategy is particularly valuable when incorporating the carboxamidine moiety as a key pharmacophore.

Crystalline Intermediate for Solid-Phase Peptide Synthesis (SPPS)

The enhanced crystallinity of the oxalate salt facilitates purification by recrystallization, yielding high-purity material suitable for solid-phase peptide synthesis [1]. The Cbz protecting group is fully compatible with standard Fmoc/t-Bu SPPS protocols when used as an orthogonal protecting group for lysine side chains or other amine functionalities [2]. The crystalline nature ensures accurate weighing and reproducible coupling efficiency.

Scaffold for Kinase Inhibitor Lead Optimization

Piperidine-4-carboxamidine derivatives have emerged as privileged scaffolds for kinase inhibition, with reported IC50 values in the nanomolar range [1]. The Cbz-protected oxalate salt provides a stable, easy-to-handle starting material for parallel synthesis of focused libraries targeting ATP-binding sites [2]. The oxalate counterion improves solubility in common organic solvents (e.g., DMF, DMSO) used in high-throughput chemistry platforms .

Prodrug Design Leveraging Predicted Physicochemical Properties

The predicted LogD (-0.63 at pH 7.4) indicates that 1-Cbz-piperidine-4-carboxamidine has limited passive membrane permeability, making it an attractive starting point for prodrug strategies aimed at improving oral bioavailability [1]. Researchers can install the Cbz-protected carboxamidine as a latent pharmacophore, later unmasking it via enzymatic or chemical cleavage at the target site [2].

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